molecular formula C22H23F9O4S2 B14062208 1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate CAS No. 209482-18-8

1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate

Cat. No.: B14062208
CAS No.: 209482-18-8
M. Wt: 586.5 g/mol
InChI Key: WNDABSCBNOUSTE-UHFFFAOYSA-M
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Description

1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate is a chemical compound known for its application in the field of photolithography, particularly in the production of photoresists. This compound is characterized by its unique molecular structure, which includes a naphthalene ring substituted with a butoxy group and a tetrahydrothiophenium ion paired with a perfluorobutanesulfonate anion .

Preparation Methods

The synthesis of 1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate involves several steps. The primary synthetic route includes the reaction of 4-butoxynaphthalene with tetrahydrothiophene in the presence of a suitable catalyst to form the tetrahydrothiophenium ion. This intermediate is then reacted with perfluorobutanesulfonic acid to yield the final product . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate in photolithography involves its ability to undergo photochemical reactions upon exposure to light. The compound absorbs light, leading to the generation of reactive intermediates that can initiate polymerization or cross-linking reactions. These reactions create a patterned resist layer on the substrate, which is essential for the subsequent etching or implantation processes .

Comparison with Similar Compounds

1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate is unique due to its specific combination of a naphthalene ring, tetrahydrothiophenium ion, and perfluorobutanesulfonate anion. Similar compounds include:

These compounds share similar photochemical properties but differ in their specific applications and reactivity due to the variations in their anionic components .

Properties

CAS No.

209482-18-8

Molecular Formula

C22H23F9O4S2

Molecular Weight

586.5 g/mol

IUPAC Name

1-(4-butoxynaphthalen-1-yl)thiolan-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C18H23OS.C4HF9O3S/c1-2-3-12-19-17-10-11-18(20-13-6-7-14-20)16-9-5-4-8-15(16)17;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-5,8-11H,2-3,6-7,12-14H2,1H3;(H,14,15,16)/q+1;/p-1

InChI Key

WNDABSCBNOUSTE-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)[S+]3CCCC3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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